molecular formula C14H12ClNO2 B1661574 2-Methylphenyl 4-chlorophenylcarbamate CAS No. 92290-73-8

2-Methylphenyl 4-chlorophenylcarbamate

Cat. No.: B1661574
CAS No.: 92290-73-8
M. Wt: 261.7 g/mol
InChI Key: YVSRQFHNPBRGAA-UHFFFAOYSA-N
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Description

2-Methylphenyl 4-chlorophenylcarbamate is a synthetic carbamate compound of significant interest in biochemical and neurological research, primarily for its role as a cholinesterase inhibitor . Carbamates as a class are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by carbamylating the serine residue within the enzymes' catalytic triad . This reversible inhibition prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in synaptic junctions . Researchers utilize this mechanism to investigate cholinergic signaling, synaptic physiology, and the pathophysiology of neurodegenerative conditions . The structural motif of a phenylcarbamate with a halogenated aryl group, such as the 4-chlorophenyl in this molecule, is frequently explored in the design of potential inhibitors, as the chlorine atom can influence binding affinity through specific interactions within the active site of cholinesterases . The specific positioning of the methyl and chloro substituents on the phenyl rings makes this compound a valuable tool for structure-activity relationship (SAR) studies, helping to elucidate the steric and electronic factors that govern inhibitory potency and selectivity between AChE and BChE . This research is crucial for advancing the understanding of neuromuscular disorders and developing new therapeutic strategies . This product is intended for laboratory research purposes only and is not classified as a drug or pesticide. It is strictly labeled "For Research Use Only" and must not be administered for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

92290-73-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

(2-methylphenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C14H12ClNO2/c1-10-4-2-3-5-13(10)18-14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)

InChI Key

YVSRQFHNPBRGAA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of carbamates are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Carbamates
Compound Name Substituents (Aryl Groups) Key Functional Groups Lipophilicity (log k) Biological Activity References
2-Methylphenyl 4-chlorophenylcarbamate 4-chlorophenyl, 2-methylphenyl Carbamate Not reported Inferred enzyme inhibition [1, 5]
4-Chlorophenyl-N-methylcarbamate 4-chlorophenyl, methyl Carbamate Not reported Cholinesterase inhibition [5]
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-chloro-4-hydroxyphenyl, phenyl Carbamate, hydroxyl Not reported Laboratory reagent [3]
Glibenclamide impurity B Sulfonyl, methyl, methoxy Carbamate, sulfonyl Not reported Pharmaceutical impurity [4]
Ferriz et al. compounds (4a–i, 5a–i) Dichlorophenyl, alkyl chains Carbamate, chloro 1.2–3.8 (log k) Antitumor, enzyme inhibition [1]
Key Observations:

Lipophilicity : Compounds with multiple chloro substituents (e.g., Ferriz et al.'s dichlorophenyl carbamates) exhibit higher lipophilicity (log k = 1.2–3.8) due to increased hydrophobic interactions . This compound likely has moderate lipophilicity compared to its N-methyl analog (), as the bulky 2-methylphenyl group may enhance membrane permeability.

Biological Activity: Enzyme Inhibition: 4-Chlorophenyl-N-methylcarbamate () acts as a cholinesterase inhibitor, a common trait of carbamate pesticides. The target compound’s 2-methylphenyl group may alter binding affinity to enzymes compared to the smaller methyl group . Antitumor Potential: Dichlorophenyl carbamates () show antitumor activity, suggesting that halogenation enhances cytotoxicity. The absence of dichloro substituents in this compound may reduce this effect .

Solubility and Reactivity : The hydroxyl group in Phenyl (2-chloro-4-hydroxyphenyl)carbamate () increases hydrophilicity, whereas the 2-methylphenyl group in the target compound prioritizes lipophilicity, impacting bioavailability .

Mechanistic Insights from Analogues

  • Pesticidal Activity: 4-Chlorophenyl-N-methylcarbamate () inhibits acetylcholinesterase by carbamylating the enzyme’s active site.
  • Antitumor Activity : Ferriz et al.’s compounds () demonstrate that chloro substituents enhance DNA intercalation or topoisomerase inhibition. The single chloro group in this compound may limit such effects unless combined with other functional groups .

Preparation Methods

Zinc Acetyl Acetonate-Mediated Coupling

The optimized procedure adapts methodology from US Patent 6,133,473, employing stoichiometric reaction between 4-chlorophenyl isocyanate and 2-methylphenol in dichloromethane. Key parameters:

  • Catalyst loading: 0.5-2.0% w/w zinc acetyl acetonate
  • Temperature: 25-40°C
  • Reaction time: 16 hours

Mechanistic Insight
Zinc coordination activates the isocyanate carbonyl, enabling nucleophilic attack by the phenolic oxygen (Figure 1). Comparative studies show this pathway suppresses urea and allophanate byproducts through selective transition state stabilization.

Performance Data

Catalyst Concentration (%) Yield at 16h (%) Byproduct Formation (%)
0.5 95.9 0
2.0 98.3 0

Reaction scalability tests demonstrate consistent yields (>95%) at 5 mol scale, with crude purity enabling direct crystallization from hexane/ethyl acetate (9:1 v/v).

Palladium-Catalyzed Carbonylation

Adapting RSC Advances methodology, this route utilizes carbon monoxide (2 bar) to mediate coupling between 4-chloroaniline and 2-methylphenol in toluene:

  • Charge Schlenk flask with substrates (1:5 molar ratio)
  • Pressurize with CO at 100°C for 18h
  • Filter through Celite® and chromatograph (hexane/EtOAc)

Advantages

  • Eliminates isocyanate handling
  • Atom-economical (85% theoretical)

Limitations

  • Requires specialized high-pressure equipment
  • Lower yields (72-78%) compared to catalytic methods

Solvent-Free Synthetic Approaches

DBSA-Promoted Mechanochemical Synthesis

Building on Sardarian's work, 4-chlorophenylurea and 2-methylphenol undergo condensation under solvent-free conditions:

Procedure

  • Mix substrates (1:1.2 molar ratio) with 10 mol% DBSA
  • Ball mill at 350 rpm for 45 minutes
  • Extract with warm ethanol (40°C)

Characterization Data

  • FT-IR: ν(N-H) 3320 cm⁻¹, ν(C=O) 1705 cm⁻¹
  • ¹H NMR (DMSO-d6): δ 7.25-7.43 (m, 4H, Ar-H), 2.31 (s, 3H, CH3)

This method achieves 88% yield with >99% purity by HPLC, demonstrating viability for industrial-scale production.

Comparative Analysis of Methodologies

Table 2: Synthetic Route Evaluation

Parameter Zinc Catalysis Solvent-Free Carbonylation
Yield (%) 98.3 88 75
Reaction Time (h) 16 0.75 18
Byproducts (%) 0 <1 12
Scalability Excellent Good Moderate
Environmental Impact Medium Low High

Q & A

Q. Advanced: Can DFT calculations predict reactivity in carbamate derivatives?

  • Method : Perform B3LYP/6-31G(d) calculations (Gaussian 16) to model transition states for hydrolysis or enzymatic cleavage. Compare activation energies with experimental kinetics .
  • Application : Identify electron-deficient regions (e.g., carbonyl carbon) for targeted derivatization to enhance stability .

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